Benoxaprofen sodium
Description
Historical Context of Compound Discovery and Early Research Initiatives
The journey of benoxaprofen (B1668000) began in 1966 at the British research facilities of the American pharmaceutical company, Eli Lilly and Company. wikipedia.orgfda.gov The impetus for its development was a widespread industry interest in creating potent, long-acting non-steroidal anti-inflammatory drugs (NSAIDs) as alternatives to corticosteroids for conditions like arthritis. fda.gov A team of research chemists was tasked with exploring new anti-arthritic compounds, leading to the synthesis of benoxaprofen. wikipedia.org
Following its discovery, Eli Lilly and Company filed for a patent on benoxaprofen in the early 1970s. cjblunt.com Subsequently, in June 1974, the company submitted an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA) to commence human trials. fda.gov The initial phases of clinical trials involved testing on healthy human volunteers to establish a basic safety profile. wikipedia.org Early studies in animals, including rats, dogs, and monkeys, demonstrated that benoxaprofen possessed analgesic, antipyretic, and anti-inflammatory properties and was well-absorbed orally. wikipedia.org These promising preclinical and early clinical findings paved the way for its eventual, albeit brief, marketing in the early 1980s. wikipedia.orgcjblunt.com
Chemical Classification within Anti-inflammatory Research
Benoxaprofen is chemically classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (profen) class. ontosight.aiebi.ac.uk This classification places it in the same family as well-known drugs like ibuprofen (B1674241) and naproxen. cjblunt.comnih.gov The chemical structure of benoxaprofen features a 2-(4-chlorophenyl)-1,3-benzoxazol-5-yl group attached to a propionic acid moiety. ebi.ac.uknih.gov
The primary mechanism of action for most NSAIDs, including those in the propionic acid class, is the inhibition of cyclooxygenase (COX) enzymes. ontosight.aimedtigo.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. ontosight.aimedtigo.com By blocking COX, benoxaprofen was shown to reduce the production of these inflammatory mediators. ontosight.ai However, some research indicated that benoxaprofen was a relatively weak inhibitor of cyclo-oxygenase compared to other NSAIDs. nih.gov Interestingly, unlike many other NSAIDs, benoxaprofen was also found to directly act on mononuclear cells by inhibiting their chemotactic response through the inhibition of the lipoxygenase enzyme. wikipedia.org
The Anatomical Therapeutic Chemical (ATC) classification system further categorizes benoxaprofen under the code M01AE06, specifically identifying it as a propionic acid derivative within the anti-inflammatory and antirheumatic products group. nih.govkegg.jp
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51234-86-7 |
|---|---|
Molecular Formula |
C16H11ClNNaO3 |
Molecular Weight |
323.70 g/mol |
IUPAC Name |
sodium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
ZJVWYIWJRVXGKT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[Na+] |
Related CAS |
51234-28-7 (Parent) |
Origin of Product |
United States |
Mechanistic Studies of Benoxaprofen Action at Molecular and Cellular Levels
Enzymatic Pathway Modulation
Cyclooxygenase Inhibition Studies
Research indicates that benoxaprofen (B1668000) is a relatively weak inhibitor of the cyclooxygenase (COX) enzyme, also known as prostaglandin (B15479496) synthetase. nih.govnih.govnih.gov This characteristic distinguishes it from many other NSAIDs that rely heavily on COX inhibition for their anti-inflammatory effects. The weaker inhibition of prostaglandin synthesis by benoxaprofen has been suggested as a potential reason for a reduced incidence of severe gastric side effects compared to other drugs in its class. nih.gov
Lipoxygenase Inhibition Investigations
A significant aspect of benoxaprofen's mechanism of action is its ability to inhibit the lipoxygenase enzyme. wikipedia.orgnih.gov This enzyme is responsible for the conversion of arachidonic acid into leukotrienes and other hydroxy derivatives, which are potent mediators of inflammation and hypersensitivity reactions. nih.gov By inhibiting lipoxygenase, benoxaprofen effectively reduces the production of these pro-inflammatory molecules. nih.gov This inhibition of the lipoxygenase pathway is considered a key factor in its anti-inflammatory and potential therapeutic effects in conditions like asthma. nih.gov
Table 1: Benoxaprofen Inhibition of Lipoxygenase
The following table details the inhibitory concentration of benoxaprofen on lipoxygenase activity.
| Parameter | Value | Condition |
|---|---|---|
| IC50 | 1.6 x 10-4 M | Inhibition of leukotriene B4 synthesis induced by serum-treated zymosan |
Cellular and Immune Cell Interactions
Leucocyte Motility and Migration Modulation
Benoxaprofen has been shown to directly affect the movement of immune cells, a critical process in the inflammatory response. wikipedia.org The drug inhibits the migration of leucocytes, with a notable effect on mononuclear cells. nih.gov This inhibition of leucocyte migration into inflamed tissues is a significant contributor to its anti-inflammatory properties. nih.gov
Studies have demonstrated that benoxaprofen causes a progressive, dose-dependent inhibition of mononuclear leucocyte (MNL) migration in vitro at concentrations higher than 5 x 10-5M. journals.co.za In vivo studies have further substantiated these findings, showing a significant reduction in MNL migration in individuals who have ingested the drug. journals.co.za Specifically, a decrease in MNL migration of 63% in response to endotoxin-activated serum (EAS) and 60% in response to the chemoattractant N-formylmethionyl-leucyl-phenylalanine (f-met-leu-phe) has been observed. journals.co.za
Table 2: In Vivo Inhibition of Mononuclear Leucocyte Migration by Benoxaprofen
This table shows the percentage decrease in mononuclear leucocyte migration in response to different chemoattractants after the ingestion of benoxaprofen.
| Chemoattractant | Percentage Decrease in Migration |
|---|---|
| Endotoxin-Activated Serum (EAS) | 63% |
| f-met-leu-phe | 60% |
Benoxaprofen also inhibits the motility of polymorphonuclear leucocytes (PMNLs). In vitro studies have shown that PMNL motility is progressively inhibited by benoxaprofen concentrations exceeding 5 x 10-6M. journals.co.za This inhibition becomes statistically significant at 5 x 10-5M for migration towards f-met-leu-phe and at 10-4M for migration towards EAS and for random migration. journals.co.za
Furthermore, benoxaprofen has been observed to have pro-oxidative effects on PMNLs, causing a dose-related activation of superoxide generation at concentrations of 15, 30, and 60 micrograms/ml. nih.govafricaresearchconnects.com
Table 3: In Vitro Inhibition of Polymorphonuclear Leucocyte Motility by Benoxaprofen
This table outlines the concentrations at which benoxaprofen significantly inhibits polymorphonuclear leucocyte motility in response to various stimuli.
| Stimulus | Concentration for Significant Inhibition |
|---|---|
| f-met-leu-phe | 5 x 10-5 M |
| Endotoxin-Activated Serum (EAS) | 10-4 M |
| Random Migration | 10-4 M |
Proposed Mechanisms of Migration Inhibition
Studies have indicated that benoxaprofen effectively inhibits the migration of leukocytes. This effect is particularly pronounced for mononuclear cells. Research involving carrageenan-induced pleurisy in rats demonstrated that benoxaprofen treatment led to a reduction in the migration of leukocytes, with mononuclear cells being the most affected nih.govoup.comjci.org.
Further in vitro investigations using leukocyte migration and chemotaxis models have provided evidence that benoxaprofen acts directly on the mononuclear cells to inhibit their movement nih.govoup.com. This suggests that the drug's mechanism of action is not primarily through the inhibition of chemotactic factors but rather through a direct influence on the migratory capacity of the cells themselves nih.govoup.com. In vivo studies have also confirmed that the ingestion of benoxaprofen leads to a significant reduction in mononuclear leukocyte migration nih.gov.
| Cell Type | Effect of Benoxaprofen | Study Model |
| Mononuclear Leukocytes | Significant inhibition of migration | In vitro and in vivo |
| Polymorphonuclear Leukocytes | Significant inhibition of motility | In vitro |
Oxidative Metabolism Perturbations in Phagocytes
Benoxaprofen has been shown to significantly perturb the oxidative metabolism of phagocytic cells, a key component of the inflammatory response.
In vitro studies on human polymorphonuclear leukocytes (PMNL) have demonstrated that benoxaprofen causes a dose-related activation of superoxide generation nih.govnih.govafricaresearchconnects.com. This pro-oxidative effect is a key aspect of its mechanism of action. The activation of membrane-associated oxidative metabolism in these cells points to a direct interaction of benoxaprofen with cellular pathways controlling respiratory burst activity nih.govnih.gov.
| Benoxaprofen Concentration (µg/ml) | Effect on Superoxide Generation in PMNL |
| 15 | Dose-dependent activation |
| 30 | Dose-dependent activation |
| 60 | Dose-dependent activation |
The molecular basis for the pro-oxidative properties of benoxaprofen appears to be its ability to modulate Protein Kinase C (PKC) nih.govnih.gov. Research has shown that benoxaprofen can cause a dose-related activation of purified PKC from rat brain and in cytosolic extracts from human platelets nih.gov. It is proposed that benoxaprofen achieves this by substituting for phosphatidylserine, a known activator of PKC nih.govafricaresearchconnects.com. The role of PKC in this process is further supported by the finding that the PKC inhibitor, H-7, prevents the benoxaprofen-mediated activation of superoxide generation by PMNL nih.govnih.gov. This indicates that the stimulation of oxidative metabolism in PMNL by benoxaprofen is a direct result of PKC activation nih.gov.
The pro-oxidative effects of benoxaprofen can be counteracted by cellular antioxidants. The inclusion of the antioxidants ascorbate or cysteine (at a concentration of 1 x 10⁻³ M) in in vitro assay systems has been shown to eliminate the increased oxidative metabolism in mononuclear leukocytes (MNL) that is induced by benoxaprofen nih.gov. This finding highlights the dependency of benoxaprofen's pro-oxidative actions on the cellular redox state.
Lymphocyte and Suppressor Cell Activity
Benoxaprofen also exerts significant effects on the function of lymphocytes and the induction of suppressor cell activity.
In vitro studies on normal human peripheral blood lymphocytes have shown that benoxaprofen causes a dose-related inhibition of stimulated cell responses nih.gov. This inhibitory effect was observed in response to soluble phytomitogens, specific antigens, and allogeneic lymphocytes nih.gov. A 50% inhibition of these responses was observed at a concentration of 250 µg/ml of sodium benoxaprofen nih.gov. The data suggest a non-cytotoxic, incompletely reversible inhibition of lymphocyte responses, which may contribute to the drug's anti-inflammatory efficacy nih.gov.
A key aspect of benoxaprofen's mechanism of action is the induction of suppressor activity in mononuclear leukocytes (MNL). In vitro studies have demonstrated that benoxaprofen-treated MNL can suppress the responsiveness of untreated autologous MNL to the mitogen phytohemagglutinin nih.gov. Furthermore, benoxaprofen potentiates the induction of suppressor activity in MNL by concanavalin A nih.gov.
This induction of suppressor activity is linked to the pro-oxidative properties of the drug. Benoxaprofen, at a concentration of 10⁻⁴ M (30 µg/ml), was found to increase MNL oxidative metabolism nih.gov. The elimination of this increased oxidative metabolism, either by the addition of antioxidants like ascorbate or cysteine or by the depletion of adherent cells, also led to the elimination of benoxaprofen-mediated suppression nih.gov. This demonstrates that benoxaprofen induces suppressor activity in MNL through a pro-oxidative mechanism that is dependent on intact cellular oxidative metabolism nih.gov.
| Experimental Condition | Effect on Benoxaprofen-Mediated Suppression | Effect on Benoxaprofen-Increased MNL Oxidative Metabolism |
| Inclusion of Ascorbate (1 x 10⁻³ M) | Elimination | Elimination |
| Inclusion of Cysteine (1 x 10⁻³ M) | Elimination | Elimination |
| Depletion of Adherent Cells | Elimination | Elimination |
Effects on Hexose Monophosphate Shunt
Research into the effects of benoxaprofen on the hexose monophosphate (HMP) shunt has shown differential activity depending on the cell type. In studies involving rat mononuclear cells, benoxaprofen was observed to affect the increased response of the HMP shunt when these cells were stimulated by the addition of latex particles. nih.gov However, the same inhibitory effect on this metabolic pathway was not observed in polymorphonuclear cells. nih.gov This suggests a selective action of benoxaprofen on the metabolic activity of mononuclear leucocytes.
Phagocytic Process Modulation
Benoxaprofen has been demonstrated to modulate the process of phagocytosis. In vitro assays using human neutrophils showed that benoxaprofen at concentrations of 30 and 300 micrograms/ml partially inhibited phagocytosis. nih.gov Further investigation into its effects on unelicited mononuclear cells revealed that the observed small effects on phagocytosis did not correlate with the partial inhibition of the hexose monophosphate shunt in these cells. nih.gov
| Benoxaprofen Concentration (µg/mL) | Effect on Phagocytosis in Human Neutrophils |
|---|---|
| 30 | Partial Inhibition |
| 300 | Partial Inhibition |
Erythrocyte Interactions
Detailed studies specifically investigating the direct interactions of benoxaprofen with erythrocytes are not extensively available in the reviewed scientific literature. The primary focus of mechanistic studies has been on leucocytes.
Effects on Erythrocyte Oxidative Metabolism
Specific research detailing the effects of benoxaprofen on the oxidative metabolism of erythrocytes could not be identified in the available literature.
Membrane ATPase Activity Modulation
Information regarding the modulation of membrane ATPase activity in erythrocytes by benoxaprofen is not available in the reviewed scientific literature.
Molecular Binding and Receptor Studies
Investigations into the molecular binding of benoxaprofen have been undertaken to better understand its interactions with immune cells. These studies have focused on leucocytes to explain the observed effects on their function. nih.gov
| Leucocyte Type | Benoxaprofen Binding Characteristics |
|---|---|
| Mononuclear Cells | High and low-affinity binding; greater overall binding compared to polymorphonuclear cells. |
| Polymorphonuclear Cells | High and low-affinity binding. |
Plasma Protein Binding Characteristics
Benoxaprofen exhibits significant and complex binding characteristics with plasma proteins, a critical factor in its pharmacokinetic profile. The binding is primarily to serum albumin and involves both reversible and irreversible (covalent) interactions. The covalent binding is of particular mechanistic interest and has been the subject of detailed research.
Detailed Research Findings
Research has established that benoxaprofen's acyl glucuronide metabolite is a reactive intermediate capable of forming covalent adducts with plasma proteins. Human serum albumin (HSA) has been identified as the principal target for this covalent modification in plasma nih.govnih.gov.
Mechanism of Covalent Binding: Studies using tandem mass spectrometry have elucidated the specific mechanisms by which benoxaprofen glucuronide binds to HSA in vitro. The formation of these covalent adducts occurs through two primary pathways nih.gov:
Nucleophilic Displacement: A direct reaction where a nucleophilic group on the protein displaces the glucuronic acid at the anomeric center.
Acyl Migration and Condensation: The benoxaprofen aglycone migrates from the anomeric center, followed by a condensation reaction with the ε-amino groups of lysine residues on the protein.
The major site for this covalent attachment on the human serum albumin molecule has been specifically identified as the Lys-159 residue nih.gov. This demonstrates that while other propionic acid-derived acyl glucuronides can also form covalent adducts, the specific binding site profile appears to be dependent on the drug nih.gov.
Stereoselectivity and Comparative Binding: Investigations into the stereoisomers of benoxaprofen revealed differences in their binding activity. In vivo studies showed a slight preponderance in covalent adduct concentrations for the S-enantiomer compared to the R-enantiomer nih.gov.
Comparative studies with its structural analog, flunoxaprofen (B1672895), have provided further insight. In sandwich-cultured human hepatocytes, benoxaprofen formed a greater amount of protein adducts than flunoxaprofen nih.gov. Similarly, studies measuring adducts in cells exposed to various non-steroidal anti-inflammatory drugs (NSAIDs) found that the level of covalent protein adducts followed the order: benoxaprofen > flunoxaprofen > ibuprofen (B1674241) nih.gov. These findings suggest that benoxaprofen's glucuronide metabolite is more reactive nih.govnih.gov.
Binding Displacement Interactions: The high degree of protein binding means benoxaprofen can compete with other drugs for the same binding sites on blood proteins nih.gov. Such displacement can alter the free concentration of either drug, potentially affecting their pharmacologic activity. Studies have noted potential competitive binding interactions between benoxaprofen and other substances, including salicylates and warfarin nih.gov.
Data Tables
Table 1: In Vivo Plasma Adduct Concentrations of Benoxaprofen Enantiomers This table presents the plasma concentrations of covalently bound adducts for the R- and S-enantiomers of benoxaprofen, as well as for S-flunoxaprofen, in human subjects.
| Compound | Adduct Concentration (ng/mL) |
| S-Benoxaprofen | 28 nih.gov |
| R-Benoxaprofen | 18 nih.gov |
| S-Flunoxaprofen | 29 nih.gov |
Table 2: Comparative Covalent Protein Binding of NSAIDs This table shows the relative extent of covalent protein adduct formation among three NSAIDs as observed in cellular studies.
| Rank | Compound | Level of Covalent Adduct Formation |
| 1 | Benoxaprofen | Highest nih.gov |
| 2 | Flunoxaprofen | Intermediate nih.gov |
| 3 | Ibuprofen | Lowest nih.gov |
Pharmacokinetic and Dispositional Research in Preclinical Models
Comparative Absorption Profiles Across Animal Species
Benoxaprofen (B1668000) has demonstrated good oral absorption across a range of animal species. nih.govwikipedia.orgwikidoc.org Studies involving oral administration to dogs, mice, rats, rabbits, and rhesus monkeys showed that the drug was well absorbed. nih.govwikidoc.org In dogs, the absorption of an oral dose was found to be effective, with plasma levels after oral ingestion reaching those of an intravenous dose within two hours. tandfonline.com The ratio of the area under the plasma concentration-time curve for oral versus intravenous administration in one study with a dog was 0.95, indicating near-complete absorption. tandfonline.com Similarly, in rabbits, a high ratio of oral to intravenous areas under the curve (0.89) suggested good oral absorption. tandfonline.com
Unchanged benoxaprofen is the primary substance detected in the plasma following administration, and it is extensively bound to plasma proteins. nih.govwikidoc.org The degree of protein binding varies between species, with the highest binding observed in rhesus monkeys (99.6%). nih.gov
Tissue Distribution Characteristics
Following absorption, benoxaprofen distributes into various tissues. In female rats administered an oral dose, the highest concentrations of the drug were found in the liver, kidney, lungs, adrenals, and ovaries. nih.govwikipedia.org
Elimination Half-Life Variability Among Animal Species
Significant variability in the plasma elimination half-life of benoxaprofen has been observed among different animal species. nih.gov The rat and mouse exhibit relatively long half-lives of approximately 28 and 24 hours, respectively. nih.govtandfonline.com In contrast, other species such as the dog, rabbit, and rhesus monkey have considerably shorter half-lives, generally less than 13 hours. nih.govwikidoc.orgtandfonline.com Specifically, studies have reported mean half-lives of 4.3 hours in rabbits and 12.4 hours in rhesus monkeys. tandfonline.com In dogs, the terminal half-life has been measured to be around 10.2 hours in one animal, with other studies in dogs showing values of 9.3 and 12.0 hours. tandfonline.com
Table 1: Comparative Elimination Half-Life of Benoxaprofen in Preclinical Models
| Animal Species | Elimination Half-Life (hours) |
|---|---|
| Rat | ~28 nih.govtandfonline.com |
| Mouse | ~24 nih.govtandfonline.com |
| Dog | 9.3 - 12.0 tandfonline.com |
| Rabbit | 4.3 tandfonline.com |
| Rhesus Monkey | 12.4 tandfonline.com |
Species-Specific Excretion Pathways
The route of excretion for benoxaprofen demonstrates marked differences between animal species. nih.govwikipedia.org In the rat and dog, the primary route of elimination is through biliary-fecal excretion. nih.govwikipedia.org Conversely, for the rhesus monkey and rabbit, urinary excretion is the major pathway for eliminating the compound from the body. nih.govwikipedia.org
Metabolically, benoxaprofen does not undergo major transformations. nih.govwikipedia.org In the dog, the compound is predominantly excreted as the ester glucuronide. nih.govwikipedia.org However, in the rat, mouse, rabbit, and rhesus monkey, a significant proportion of the dose is excreted as the unchanged parent compound. nih.govwikipedia.org
Table 2: Predominant Excretion Pathways and Metabolic Fate of Benoxaprofen in Preclinical Models
| Animal Species | Primary Excretion Route | Major Excreted Form |
|---|---|---|
| Rat | Biliary-Fecal nih.govwikipedia.org | Unchanged nih.govwikipedia.org |
| Dog | Biliary-Fecal nih.govwikipedia.org | Ester Glucuronide nih.govwikipedia.org |
| Rhesus Monkey | Urine nih.govwikipedia.org | Unchanged nih.govwikipedia.org |
| Rabbit | Urine nih.govwikipedia.org | Unchanged nih.govwikipedia.org |
| Mouse | Not specified | Unchanged nih.gov |
Metabolic Pathways and Biotransformation Research
Glucuronidation as a Primary Metabolic Route
The principal metabolic pathway for benoxaprofen (B1668000) is hepatic glucuronidation. nih.gov This process involves the conjugation of benoxaprofen with glucuronic acid, a Phase II reaction that increases the water solubility of the drug, facilitating its excretion. ontosight.ailiverpool.ac.uk The liver is the primary site for this conjugation reaction. nih.gov
Formation and Reactivity of Acyl Glucuronide Metabolites
Benoxaprofen is metabolized to form an acyl glucuronide. nih.gov These metabolites are not always stable and can be chemically reactive. ebi.ac.uknih.gov Studies have shown that benoxaprofen's acyl glucuronide can covalently bind to proteins, a process that may be linked to the drug's toxicity. nih.govliverpool.ac.uk The formation of these reactive metabolites is considered a potential mechanism for adverse drug reactions. liverpool.ac.uk
The reactivity of these acyl glucuronides can lead to the formation of adducts with cellular macromolecules. liverpool.ac.ukliverpool.ac.uk Research has identified that the acyl glucuronide of benoxaprofen can bind to proteins through mechanisms such as imine formation or nucleophilic displacement of the glucuronic acid moiety. liverpool.ac.uk
Enantiomeric Specificity in Glucuronide Conjugation
Benoxaprofen is a racemic mixture, existing as (R)-(-) and (S)-(+) enantiomers. wikipedia.org The glucuronidation of benoxaprofen exhibits enantioselectivity, meaning one enantiomer is preferentially metabolized over the other. nih.govingentaconnect.com Specifically, the (S)-(+)-enantiomer is more readily conjugated with glucuronic acid than the (R)-(-)-enantiomer. ingentaconnect.com The resulting benoxaprofen glucuronide metabolite predominantly has the (S)-configuration. researchgate.netnih.gov This stereoselective metabolism is a key feature of its biotransformation. nih.gov
Role of Oxidative Metabolism and Cytochrome P450 Enzymes
While glucuronidation is the primary metabolic route, oxidative metabolism of benoxaprofen, although not its main pathway, does occur. nih.govwikipedia.org This minor pathway is catalyzed by the cytochrome P450 (CYP450) enzyme system, which is primarily located in the liver's endoplasmic reticulum. nih.govsigmaaldrich.com
Research indicates that benoxaprofen can induce certain cytochrome P450 enzymes, specifically members of the P450 IA1, A2, and IVA1 families. nih.gov This induction can lead to the oxygenation of the benoxaprofen molecule. wikipedia.org It has been suggested that the (S)-(+) enantiomer is more susceptible to oxygenation on the aromatic ring of its 2-phenylpropionic acid moiety, while the (R)-(-) enantiomer may undergo oxygenation of the 4-chlorophenyl ring. wikidoc.org The formation of these oxidative metabolites could potentially contribute to the generation of reactive intermediates. wikipedia.org
Investigation of Acyl-CoA Intermediates
Another significant pathway in benoxaprofen's metabolism involves the formation of acyl-CoA thioester intermediates. researchgate.netnih.gov This bioactivation step is common for carboxylic acid-containing drugs. acs.org The formation of a benoxaprofen-CoA conjugate is a critical step that can precede other metabolic transformations, including chiral inversion and amino acid conjugation. researchgate.netnih.gov
Comparative Metabolism Studies with Structural Analogues
To better understand the metabolic pathways of benoxaprofen and their implications, comparative studies with structurally similar compounds have been conducted.
Benoxaprofen versus Flunoxaprofen (B1672895) Metabolic Pathways
Flunoxaprofen, a structural analogue of benoxaprofen, shares some metabolic similarities but also exhibits key differences. wikipedia.orgebi.ac.uk Both drugs are carboxylic acid analogues that form reactive acyl glucuronides. wikipedia.org However, studies in sandwich-cultured rat and human hepatocytes have shown that benoxaprofen forms higher levels of glucuronide and covalent protein adducts compared to flunoxaprofen. nih.govnih.gov This suggests that the acyl glucuronide of benoxaprofen is more reactive than that of flunoxaprofen. nih.gov
While both drugs have similar absorption characteristics, the distribution and elimination of flunoxaprofen are significantly faster than those of benoxaprofen. nih.gov This difference in kinetics may reduce the risk of drug accumulation with flunoxaprofen. nih.gov The difference in toxicity between the two compounds may be related to the differing reactivity of their respective acyl glucuronide metabolites. wikipedia.org
| Feature | Benoxaprofen | Flunoxaprofen |
| Primary Metabolism | Glucuronidation nih.gov | Glucuronidation nih.gov |
| Acyl Glucuronide Reactivity | Higher nih.gov | Lower nih.gov |
| Protein Adduct Formation | Higher nih.govnih.gov | Lower nih.govnih.gov |
| Elimination Half-Life | Longer nih.gov | Shorter nih.gov |
Structure Activity Relationships Sar and Analogues Research
Enantiomeric Considerations in Biological Activity and Metabolism
Benoxaprofen (B1668000) is a chiral compound, existing as two enantiomers: (R)-(-)-benoxaprofen and (S)-(+)-benoxaprofen. Research has demonstrated that the biological activity and metabolism of benoxaprofen are highly dependent on its stereochemistry.
A key finding in the study of benoxaprofen's pharmacokinetics is the stereospecific inversion of the (R)-(-) enantiomer to the biologically more active (S)-(+) enantiomer in vivo. nih.govarabjchem.org This unidirectional chiral inversion has been observed in both rats and humans, although the rate of this metabolic process differs significantly between the two species. In rats, the inversion is relatively rapid, with a half-life of approximately 2.5 hours. arabjchem.org In contrast, the inversion is much slower in humans, with a reported half-life of 108 hours. arabjchem.org
The (S)-(+)-enantiomer is considered to be the eutomer, possessing the majority of the anti-inflammatory activity. While benoxaprofen as a whole is characterized as a weak inhibitor of prostaglandin (B15479496) synthetase (cyclooxygenase), the (S)-enantiomer is the more potent inhibitor of this enzyme compared to the (R)-enantiomer. nih.govnih.gov This stereoselectivity in cyclooxygenase inhibition is a common feature among profen NSAIDs.
The differential metabolism of benoxaprofen's enantiomers highlights the importance of considering stereochemistry in drug development and evaluation. The slower conversion rate in humans has implications for the sustained action and potential for accumulation of the active enantiomer.
| Species | Half-life of Inversion (t½) |
|---|---|
| Rat | ~2.5 hours arabjchem.org |
| Human | 108 hours arabjchem.org |
Design and Synthesis of Benoxaprofen Analogues for Mechanistic Probing (Implied by comparative studies)
While extensive research specifically detailing the design and synthesis of benoxaprofen analogues solely for the purpose of probing its mechanism of action is not widely available in the reviewed literature, several studies on related compounds and structure-activity relationships (SAR) provide insights into the structural features influencing its biological activity. Benoxaprofen's mechanism of action is considered to be multifaceted and not solely dependent on the inhibition of prostaglandin synthesis, with evidence pointing towards the inhibition of leukocyte migration as a significant contributor to its anti-inflammatory effects. nih.govnih.govnih.gov
SAR studies on benzoxazole (B165842) derivatives, the core scaffold of benoxaprofen, have indicated that modifications to various parts of the molecule can significantly impact its biological activity. For instance, a quantitative structure-activity relationship (QSAR) analysis of 16 benoxaprofen analogues was undertaken to identify a candidate with a similar anti-inflammatory profile but reduced toxicity. nih.gov This suggests that systematic structural modifications were indeed performed, which would have inherently provided information on the pharmacophore responsible for its anti-inflammatory effects.
Furthermore, research on other benzoxazole-containing compounds has demonstrated that the introduction of different substituents on the aromatic rings can modulate their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. arabjchem.org In one study, benoxaprofen was used as a lead compound for the synthesis of 72 benzimidazole (B57391) derivatives to evaluate their anti-inflammatory activities. nih.gov Although these are not direct analogues, this work underscores the utility of the benoxaprofen scaffold in designing new anti-inflammatory agents.
The unique aspect of benoxaprofen's activity, the marked inhibition of the directional movement of mononuclear cells, suggests that analogues could have been used to probe this specific pathway. nih.gov For example, by systematically altering the p-chlorophenyl group, the propionic acid side chain, or the benzoxazole ring system, researchers could have investigated the structural requirements for the inhibition of leukocyte chemotaxis, potentially identifying compounds that selectively target this process over cyclooxygenase inhibition. However, specific studies detailing such a focused approach with benoxaprofen analogues for mechanistic elucidation are not prominent in the available literature.
Advanced Research Methodologies and Preclinical Models
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models have provided a foundational understanding of benoxaprofen's cellular and molecular interactions, offering insights into its metabolic pathways and effects on various cell types involved in the inflammatory response.
Sandwich-cultured hepatocyte (SCH) systems have emerged as a vital tool for investigating the hepatic metabolism of benoxaprofen (B1668000), particularly its conversion to reactive metabolites. These models, which maintain the polarity and functionality of hepatocytes for extended periods, allow for the study of drug metabolism and disposition in a system that closely mimics the in vivo liver environment nih.govresearchgate.netdntb.gov.ua.
Research using sandwich-cultured rat and human hepatocytes has demonstrated that benoxaprofen undergoes glucuronidation to form a reactive acyl glucuronide metabolite nih.govresearchgate.net. This metabolite is capable of covalently binding to cellular proteins, a mechanism postulated to be linked to the compound's hepatotoxicity nih.govresearchgate.net. Comparative studies within these systems have shown that benoxaprofen forms more protein adducts in human hepatocytes compared to its less toxic structural analog, flunoxaprofen (B1672895), correlating with its observed clinical toxicity nih.gov. These findings underscore the utility of SCH models in assessing the potential for bioactivation and covalent binding of drug candidates nih.govnih.gov.
| Parameter | Benoxaprofen (BNX) | Flunoxaprofen (FLX) | Reference |
|---|---|---|---|
| Acyl Glucuronide (BNX-G/FLX-G) Level in Cells | Significantly higher than FLX-G | Lower than BNX-G | nih.gov |
| Covalent Binding to Hepatocellular Proteins | Greater amount detected | Less than BNX | nih.gov |
| Normalized Adduct Formation (Adduct/Glucuronide Level) | Higher than FLX | Lower than BNX | nih.gov |
The direct effects of benoxaprofen on inflammatory cells have been extensively studied using isolated leucocyte suspensions. Research has shown that benoxaprofen can inhibit the migration of leucocytes, with a preferential action on mononuclear cells over polymorphonuclear (PMN) cells nih.govnih.govnih.gov. This inhibition of cell movement is considered a key component of its anti-inflammatory activity nih.govnih.gov.
Investigations using rat erythrocytes demonstrated that incubation with benoxaprofen led to increased glucose utilization, lactate production, and depletion of cellular ATP, ultimately resulting in significant haemolysis ebi.ac.uk. The compound also stimulated Ca2+-dependent and Ca2+-independent ATPase activities in isolated red cell membranes ebi.ac.uk.
The adhesion of leucocytes to the vascular endothelium is a critical step in the inflammatory cascade. Endothelial cell adherence assays have been employed to investigate benoxaprofen's potential to interfere with this process. Studies using monolayers of cultured porcine endothelium and human monocytes have shown that pretreating the monocytes with benoxaprofen leads to a dose-dependent inhibition of their adhesion to the endothelial cells nih.gov. This effect was not observed when the endothelium itself was pretreated with the drug, suggesting a direct action on monocytes nih.gov.
In contrast, benoxaprofen demonstrated an inhibitory effect on polymorphonuclear cell (PMN) adhesion only when the endothelial cells were pretreated with the compound, and not when the PMNs were treated directly nih.gov. These findings suggest that a significant anti-inflammatory property of benoxaprofen is its ability to inhibit monocyte adhesion to vascular endothelium, a mechanism distinct from its effects on PMN adhesion nih.gov.
| Cell Type Treated | Adhering Cell Type | Benoxaprofen Concentration | Mean Inhibition of Adhesion | Reference |
|---|---|---|---|---|
| Human Monocytes | Human Monocytes | 0.05 µg/mL | 33% | nih.gov |
| 50.0 µg/mL | 83% | nih.gov | ||
| Porcine Endothelium | Human Polymorphonuclear Cells (PMNs) | 5.0 µg/mL | 35% | nih.gov |
| 50.0 µg/mL | 31% | nih.gov |
In Vivo Animal Models for Pharmacodynamic and Pharmacokinetic Research
In vivo animal models have been indispensable for characterizing the complete pharmacokinetic profile and the pharmacodynamic effects of benoxaprofen in a living system. These studies have revealed significant species differences in drug handling and have been used to evaluate its anti-inflammatory, analgesic, and antipyretic properties wikipedia.orgnih.gov.
Rodent models have been fundamental in the preclinical evaluation of benoxaprofen. Studies in rats, mice, and guinea pigs have confirmed that the drug is well absorbed orally wikipedia.orgnih.gov. In rats, benoxaprofen was shown to be moderately active in inhibiting carrageenan-induced pleurisy and developing adjuvant-induced arthritis, but it exhibited a potent response in established adjuvant arthritis nih.gov. It was particularly noted for its marked inhibition of the directional movement of mononuclear cells nih.govnih.gov.
Pharmacokinetic studies revealed a relatively long plasma elimination half-life in rats (28 hours) and mice (24 hours) nih.gov. Tissue distribution studies in female rats following an oral dose showed the highest concentrations of the compound in the liver, kidney, lungs, adrenals, and ovaries. The compound was also found to cross the placental barrier, although fetal concentrations were lower than in maternal organs nih.gov. A key finding in rodent models was the route of excretion; rats and mice primarily excrete the compound via biliary-faecal routes, with a large proportion of the dose excreted unchanged wikipedia.orgnih.gov. In rats, benoxaprofen was shown to become irreversibly bound to plasma and liver proteins in vivo researchgate.net.
To understand the broader pharmacokinetic profile of benoxaprofen, non-rodent species including dogs, rabbits, and rhesus monkeys have been studied. In all three species, the drug was effectively absorbed after oral administration wikipedia.orgnih.gov. However, their plasma half-life was considerably shorter than in rodents or humans, being less than 13 hours wikipedia.orgnih.gov.
Significant species differences were also observed in the route of excretion. Unlike rats, rabbits and rhesus monkeys excrete benoxaprofen primarily through the urine, similar to humans nih.gov. Dogs, however, resemble rats in utilizing biliary excretion as the main clearance pathway wikipedia.orgnih.gov. In terms of metabolism, dogs were found to excrete the compound predominantly as the ester glucuronide, whereas rabbits and rhesus monkeys excreted a large proportion of the dose as the unchanged drug nih.gov. Protein binding was extensive across species, with rhesus monkeys showing very high binding (99.6%) to plasma proteins nih.gov.
| Species | Plasma Elimination Half-Life (hours) | Primary Route of Excretion | Major Excreted Form | Reference |
|---|---|---|---|---|
| Rat | 28 | Biliary-Faecal | Unchanged Drug | wikipedia.orgnih.gov |
| Mouse | 24 | Not specified, likely biliary | Unchanged Drug | nih.gov |
| Guinea Pig | Not specified | Urine | Not specified | wikipedia.org |
| Dog | < 13 | Biliary-Faecal | Ester Glucuronide | wikipedia.orgnih.gov |
| Rabbit | < 13 | Urine | Unchanged Drug | wikipedia.orgnih.gov |
| Rhesus Monkey | < 13 | Urine | Unchanged Drug | wikipedia.orgnih.gov |
Analytical Techniques in Benoxaprofen Research
The investigation of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), has necessitated the use of various sophisticated analytical techniques to understand its pharmacokinetic profile, metabolic fate, and mechanism of action. These methodologies have been crucial in quantifying the drug in biological matrices, studying its distribution and binding characteristics, and elucidating its effects on cellular oxidative responses.
Chromatographic Methods (e.g., HPLC)
High-performance liquid chromatography (HPLC) has been a cornerstone in the quantitative analysis of benoxaprofen in biological fluids. bath.ac.uk This technique offers the necessary sensitivity and selectivity for determining drug concentrations in plasma and urine, which is essential for pharmacokinetic studies and clinical trial monitoring. bath.ac.uk
A rapid HPLC assay was developed for the determination of benoxaprofen in human plasma. tandfonline.com This method involved extracting the drug from acidified plasma with ether, using warfarin as an internal standard. The analysis was performed on a MicroPak CN-10 column with a mobile phase of 25% acetonitrile in water (pH 2.5), and detection was achieved using a UV absorbance detector at 309 nm. tandfonline.com This assay demonstrated good recovery and stability, with benoxaprofen in plasma being stable for at least two weeks when frozen. tandfonline.com
The 'ionic suppression' technique in HPLC, utilizing a reversed-phase column and an aqueous acidic solvent, has also been successfully applied. bath.ac.uk This approach, based on the physico-chemical properties of acidic anti-inflammatory drugs like benoxaprofen, provides flexibility, selectivity, and speed over other analytical methods. bath.ac.uk HPLC has been instrumental in various applications, including:
The determination of multiple NSAIDs in plasma and urine. bath.ac.uk
Supporting clinical trials of benoxaprofen. bath.ac.uk
Evaluating patient compliance. bath.ac.uk
Simultaneously determining several NSAIDs and their metabolites. bath.ac.uk
Separating the glucuronide conjugates of benoxaprofen. bath.ac.uk
Gas-liquid chromatography (GLC) has also been employed, particularly for the determination of isomeric impurities during the synthesis of benoxaprofen. nih.gov
Table 1: HPLC Method for Benoxaprofen Analysis in Human Plasma
| Parameter | Details |
| Sample Type | Human Plasma |
| Extraction | Ether extraction under acidic conditions |
| Internal Standard | Warfarin |
| Column | MicroPak CN-10 |
| Mobile Phase | 25% Acetonitrile in water (pH 2.5 with phosphoric acid) |
| Detection | UV absorbance at 309 nm |
| Recovery | 90.6 ± 6.8% |
Radiometric Techniques for Distribution and Binding
While specific studies detailing radiometric techniques for the distribution and binding of benoxaprofen are not extensively available in the provided search results, the principles of such methods are well-established in pharmacology. These techniques typically involve labeling the drug molecule with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H).
Once radiolabeled, the distribution of benoxaprofen within an organism can be tracked using techniques like whole-body autoradiography. This method provides a visual representation of where the drug accumulates in various tissues and organs.
For binding studies, radiolabeled benoxaprofen can be used in in vitro assays to determine its affinity for plasma proteins or specific cellular receptors. By measuring the amount of radioactivity bound to these components, researchers can quantify the extent of binding and calculate key parameters like the dissociation constant (Kd).
Chemiluminescence Assays for Oxidative Responses
Chemiluminescence assays have been pivotal in understanding the pro-oxidative properties of benoxaprofen and its effects on the oxidative metabolism of immune cells, particularly polymorphonuclear leucocytes (PMNL), also known as neutrophils. nih.govresearchgate.net These assays measure the light emitted from chemical reactions, which in this context, is generated by reactive oxygen species (ROS) produced by activated phagocytic cells.
Studies have shown that benoxaprofen can cause a dose-dependent, spontaneous activation of both luminol- and lucigenin-enhanced chemiluminescence in human PMNLs in vitro. nih.govresearchgate.net This indicates that the drug stimulates the production of oxidants by these cells. nih.gov Furthermore, this activation of oxidant release by benoxaprofen is enhanced by UV radiation. nih.govresearchgate.net
The mechanism behind this pro-oxidative effect appears to involve the activation of protein kinase C (PKC). nih.gov Research has demonstrated that benoxaprofen can activate purified PKC and that inhibitors of PKC can prevent the benoxaprofen-mediated activation of superoxide generation by PMNLs. nih.gov
These findings from chemiluminescence assays have been crucial in establishing the molecular basis of benoxaprofen's pro-oxidative properties and its unique in vitro effects on neutrophil function. nih.govnih.gov
Table 2: Effect of Benoxaprofen on Neutrophil Chemiluminescence
| Condition | Observation | Implication |
| Benoxaprofen alone | Dose-related activation of luminol- and lucigenin-enhanced chemiluminescence. nih.govresearchgate.net | Stimulation of reactive oxygen species production. |
| Benoxaprofen + UV radiation | Increased activation of oxidant release. nih.govresearchgate.net | Potentiation of pro-oxidative effects by UV light. |
| Benoxaprofen + PKC inhibitor | Prevention of superoxide generation activation. nih.gov | Involvement of the protein kinase C pathway. |
Computational and Theoretical Modeling Approaches
Computational and theoretical modeling have provided valuable insights into the molecular properties and potential mechanisms of action of benoxaprofen. nih.gov These approaches, often employing quantum chemistry within the density functional theory (DFT) and time-dependent density functional theory (TD-DFT) frameworks, have been used to investigate the drug's photochemical and photophysical properties. nih.gov
Such studies have shown that benoxaprofen can absorb UV radiation, primarily in the 300-340 nm range, and subsequently undergo photoinduced decarboxylation from an excited triplet state. nih.govacs.org This photochemical reactivity is similar to other photolabile NSAIDs like ketoprofen. nih.gov Computational models have also explored the energetics and fate of various photoproducts generated during the photodegradation of benoxaprofen. nih.gov
Furthermore, these theoretical approaches can be used to study the structure-activity relationship (SAR) of benoxaprofen and related compounds. By analyzing how modifications to the molecular structure affect its properties and interactions with biological targets, researchers can gain a deeper understanding of its mechanism of action and potentially design new molecules with improved therapeutic profiles. Computational methods like molecular docking and simulation can predict the binding affinity of a compound to a specific receptor, providing a theoretical basis for its observed biological activity. mdpi.com
Q & A
Q. How should systematic reviews address heterogeneity in this compound clinical trial designs?
- Methodological Answer :
- PRISMA Compliance : Follow Preferred Reporting Items for Systematic Reviews guidelines for search strategy and bias assessment.
- Risk of Bias Tools : Apply Cochrane ROB-2 or ROBINS-I to evaluate individual study quality.
- Sensitivity Analysis : Exclude outlier studies or those with high bias risk to test result robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
